molecular formula C14H18N2O B6056239 N-[4-(cyanomethyl)phenyl]hexanamide

N-[4-(cyanomethyl)phenyl]hexanamide

Cat. No. B6056239
M. Wt: 230.31 g/mol
InChI Key: HNNYNTSQXPXLDK-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]hexanamide, also known as CX614, is a potent positive allosteric modulator of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. CX614 is a synthetic compound that was first synthesized in 1996 by a team of researchers at Cortex Pharmaceuticals.

Mechanism of Action

N-[4-(cyanomethyl)phenyl]hexanamide acts as a positive allosteric modulator of AMPA receptors. It binds to a site on the receptor that is distinct from the glutamate binding site and enhances the response of the receptor to glutamate. This leads to an increase in the strength of synaptic transmission and the induction of LTP.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]hexanamide has been shown to have a range of biochemical and physiological effects. It has been shown to enhance synaptic transmission in the hippocampus, increase the density of AMPA receptors in the membrane, and increase the phosphorylation of several proteins involved in LTP. N-[4-(cyanomethyl)phenyl]hexanamide has also been shown to enhance memory consolidation and retrieval in animal models.

Advantages and Limitations for Lab Experiments

N-[4-(cyanomethyl)phenyl]hexanamide has several advantages for lab experiments. It is a potent and selective modulator of AMPA receptors, which makes it a useful tool for studying the role of these receptors in synaptic plasticity and learning and memory. N-[4-(cyanomethyl)phenyl]hexanamide is also stable and can be easily synthesized in large quantities.
One limitation of N-[4-(cyanomethyl)phenyl]hexanamide is that it is not selective for a particular subtype of AMPA receptor. It also has a relatively short half-life, which means that it may not be suitable for long-term experiments.

Future Directions

There are several future directions for research on N-[4-(cyanomethyl)phenyl]hexanamide. One area of interest is the development of more selective modulators of AMPA receptors that can target specific subtypes of the receptor. Another area of interest is the potential therapeutic applications of N-[4-(cyanomethyl)phenyl]hexanamide for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Finally, there is interest in the development of N-[4-(cyanomethyl)phenyl]hexanamide analogs that have improved pharmacological properties such as longer half-lives and increased potency.

Synthesis Methods

The synthesis of N-[4-(cyanomethyl)phenyl]hexanamide involves several steps. The starting material for the synthesis is 4-cyanobenzyl bromide, which is reacted with 1-hexylamine to form N-[4-(cyanomethyl)phenyl]hexanamine. This intermediate is then reacted with acetic anhydride to form N-[4-(acetyloxymethyl)phenyl]hexanamide. Finally, the acetyl group is removed using sodium hydroxide to yield N-[4-(cyanomethyl)phenyl]hexanamide.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]hexanamide has been extensively studied for its potential therapeutic applications. It has been shown to enhance long-term potentiation (LTP) in the hippocampus, a brain region that is critical for learning and memory. LTP is a process that strengthens the connections between neurons and is thought to be the cellular basis of learning and memory.

properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-2-3-4-5-14(17)16-13-8-6-12(7-9-13)10-11-15/h6-9H,2-5,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNYNTSQXPXLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(cyanomethyl)phenyl]hexanamide

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